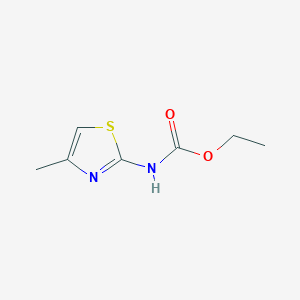

2-Carbethoxyamino-4-methylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

ethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-6-8-5(2)4-12-6/h4H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

ACZQDPUUDKZCRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)C |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Carbethoxyamino 4 Methylthiazole

Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The inherent electron-rich nature of the thiazole ring generally makes it resistant to direct nucleophilic attack unless activated by electron-withdrawing groups or the presence of a good leaving group. In the context of 2-acylamino-4-methylthiazoles, nucleophilic substitution reactions are not common on the unsubstituted carbon of the ring. However, the substitution of leaving groups, such as halogens, on the thiazole core is a viable synthetic route.

For instance, the synthesis of 4-fluorothiazole derivatives has been achieved through nucleophilic halogen displacement on a corresponding 4-chlorothiazole. researchgate.net While the C2 position of the thiazole ring is generally the most electrophilic and thus susceptible to nucleophilic attack, in 2-Carbethoxyamino-4-methylthiazole, this position is occupied by the carbethoxyamino group. nih.gov Nucleophilic substitution, therefore, primarily occurs at the C4 or C5 positions when a suitable leaving group is present. The reactivity in such SNAr (Substitution Nucleophilic Aromatic) reactions is dependent on the nature of the nucleophile and the reaction conditions. nih.gov

Reactions Involving the Carbethoxyamino Moiety

The carbethoxyamino group at the 2-position of the thiazole ring is a key functional moiety that influences the molecule's reactivity and can itself undergo various transformations.

One of the notable reactions is its hydrolysis. Under certain conditions, the acylamino group can be cleaved. For example, even mild hydrolysis of 2-acetamido-4-chlorothiazole has been shown to lead to decomposition of the molecule, with a rapid reversion to 2-aminothiazol-4(5H)-one. nih.govrsc.org This highlights the lability of the N-acyl bond.

Furthermore, the exocyclic nitrogen of the carbethoxyamino group can participate in acylation reactions. While the parent compound is already acylated, further acylation can occur under specific conditions, potentially leading to bis-acylated products, although this is often a side reaction in the acylation of 2-aminothiazoles. nih.gov The nucleophilicity of the exocyclic amino group in 2-aminothiazoles is considered weak due to the participation of the lone pair of electrons in the conjugation of the thiazole ring. researchgate.net

Electrophilic Substitution Patterns of the Thiazole Core

The 2-carbethoxyamino group is an activating, electron-donating group that directs incoming electrophiles to specific positions on the thiazole ring. Research has consistently shown that electrophilic substitution on 2-acylaminothiazoles occurs preferentially at the C5 position. nih.gov

A prime example of this regioselectivity is the halogenation of 2-acetamidothiazole (B125242). Studies on the direct chlorination of 2-acetamidothiazole using N-chlorosuccinimide (NCS) in acetonitrile (B52724), with mild acid catalysis, resulted in the formation of the 5-chloro isomer in good yield. nih.gov This regiochemical outcome was confirmed by single-crystal X-ray determination. nih.gov This preference for C5 substitution is attributed to the stabilizing effect of the 2-acylamino group on the cationic intermediate (Wheland intermediate) formed during the electrophilic attack at this position.

| Substrate | Reagent | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 2-Acetamidothiazole | N-Chlorosuccinimide (NCS), Amberlyst A-15 (H+) | 2-Acetamido-5-chlorothiazole | C5 | nih.gov |

| 2-Aminothiazole (B372263) | 4,6-Dinitrobenzofuroxan (DNBF) | C-bonded sigma-adduct at C5 | C5 | researchgate.net |

Formation and Reactivity of Intermediates in Chemical Transformations

The chemical transformations of this compound can proceed through various reactive intermediates. The formation of these intermediates is crucial for understanding the reaction mechanisms and predicting products.

One such intermediate is the N,C(5)-dianion, which has been proposed in the "halogen dance" rearrangement of protected 5-bromothiazoles to their 4-bromo isomers. nih.gov This rearrangement proceeds via a thermodynamically preferred dianion intermediate. nih.gov

Another important class of potential intermediates is N-nitroso compounds. The secondary amine within the carbethoxyamino group is susceptible to nitrosation by nitrosating agents like nitrous acid (HNO₂), which can be formed from nitrites in acidic conditions. cir-safety.org The formation of N-nitroso-hydrochlorothiazide has been a concern in pharmaceutical products containing hydrochlorothiazide, a related thiazide structure. efpia.eu This suggests that under appropriate conditions, this compound could form an N-nitroso intermediate, which are often highly reactive and can be involved in subsequent carcinogenic or mutagenic pathways. cir-safety.org The nitrosation of amines can also proceed via a free radical mechanism in the gas phase involving nitrogen dioxide (NO₂) and nitric oxide (NO). nih.gov

| Intermediate Type | Precursor/Reaction | Significance | Reference |

|---|---|---|---|

| N,C(5)-Dianion | Halogen dance rearrangement of 5-bromothiazoles | Key intermediate in isomerization reactions. | nih.gov |

| N-Nitroso derivative | Reaction with nitrosating agents (e.g., HNO₂) | Potential for formation in the presence of nitrites; often reactive and of toxicological concern. | cir-safety.orgefpia.eu |

| Biradicals | Photochemical ring-opening | Initiate photochemical degradation pathways. | mdpi.com |

Photochemical Transformations and Ring-Opening Studies (e.g., of 2-Amino-4-methylthiazole)

The photochemistry of 2-aminothiazole derivatives, particularly 2-amino-4-methylthiazole (B167648), has been studied in detail and provides significant insight into the potential photochemical behavior of this compound. Upon exposure to UV irradiation, 2-amino-4-methylthiazole undergoes several photochemical transformations, with ring-opening being a major pathway. mdpi.comnih.gov

The primary photochemical event is often the cleavage of one of the bonds within the thiazole ring. Two main mechanisms have been identified:

Cleavage of the S1–C2 bond: This is a major pathway that leads to the formation of a C(NH₂)=N–C(CH₃)=CH–S biradical. mdpi.com This intermediate can then undergo further rearrangements.

Cleavage of the C-S bond: This can also initiate ring-opening. nih.gov

These ring-opening reactions result in the formation of a variety of photoproducts. mdpi.com For 2-amino-4-methylthiazole, irradiation at 265 nm has been shown to produce three main photoproducts resulting from the cleavage of the CS–CN bond followed by hydrogen atom migration:

N-(1-sulfanylprop-1-en-2-yl)carbodiimide

N-(1-thioxopropan-2-yl)carbodiimide

N-(2-methylthiiran-2-yl)carbodiimide mdpi.com

Minor photoreactions involving the cleavage of the CS–CC bond have also been observed, leading to products like 2-methyl-1H-azirene-1-carbimidothioic acid. mdpi.com Further fragmentation can lead to smaller molecules such as cyanamide (B42294) and propyne. mdpi.com

| Photoproduct | Precursor Bond Cleavage | Reference |

|---|---|---|

| N-(1-sulfanylprop-1-en-2-yl)carbodiimide | CS–CN | mdpi.com |

| N-(1-thioxopropan-2-yl)carbodiimide | CS–CN | mdpi.com |

| N-(2-methylthiiran-2-yl)carbodiimide | CS–CN | mdpi.com |

| 2-Methyl-1H-azirene-1-carbimidothioic acid | CS–CC | mdpi.com |

Derivatization and Structural Modification of the 2 Carbethoxyamino 4 Methylthiazole Scaffold

Functionalization at the Thiazole (B1198619) Ring Positions

The thiazole ring within the 2-carbethoxyamino-4-methylthiazole scaffold possesses positions that can be chemically modified to introduce new functional groups. The most reactive position on the ring for electrophilic substitution is typically the C5 position.

Common functionalization reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the thiazole ring can be achieved using nitrating agents. For instance, 2-acetamido-4-methylthiazole, a closely related analogue, can be nitrated at the 5-position. cdnsciencepub.com Similarly, nitration of 2-aminothiazole (B372263) with a mixture of sulfuric and nitric acid yields 2-amino-5-nitrothiazole. cdnsciencepub.comgoogle.com This suggests that the C5 position of the this compound is susceptible to nitration under appropriate conditions.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction typically uses a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent. wikipedia.orgtcichemicals.com This reagent can then attack the electron-rich C5 position of the thiazole ring, leading to the formation of this compound-5-carbaldehyde after aqueous workup. wikipedia.org

Carboxylation: The C5 position can also be functionalized to introduce a carboxylic acid group (-COOH). One synthetic route involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) followed by cyclization with a thiourea (B124793) derivative, which can yield ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com The carbethoxyamino group can be introduced before or after this cyclization. Subsequent hydrolysis of the ester group provides the corresponding carboxylic acid, this compound-5-carboxylic acid. google.comnih.gov

The table below summarizes key functionalization reactions at the C5 position of the thiazole ring.

| Reaction | Reagents | Product |

| Nitration | HNO₃/H₂SO₄ | 2-Carbethoxyamino-4-methyl-5-nitrothiazole |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-5-carbaldehyde |

| Carboxylation | 1. NBS, Ethyl Acetoacetate, Thiourea 2. Hydrolysis | 2-Amino-4-methylthiazole-5-carboxylic acid |

Introduction of Heterocyclic Moieties (e.g., Triazoles, Oxadiazoles)

To significantly alter the chemical properties of the scaffold, entire heterocyclic ring systems can be attached. This is often achieved by first functionalizing the thiazole ring, typically at the C5-position, to create a handle for further reactions.

For example, the this compound-5-carboxylic acid derivative is a key intermediate. This carboxylic acid can be activated and then reacted with various nucleophiles to build new rings.

Synthesis of Triazoles: The carboxylic acid can be converted to an acid hydrazide. This hydrazide can then undergo cyclization reactions with appropriate reagents, such as carbon disulfide in the presence of a base, followed by reaction with hydrazine (B178648) to form a triazole ring linked to the C5 position of the thiazole.

Synthesis of Oxadiazoles: Similarly, the acid hydrazide intermediate can be reacted with reagents like carbon disulfide or cyanogen (B1215507) bromide to construct 1,3,4-oxadiazole (B1194373) rings.

These synthetic strategies allow for the fusion or linking of the thiazole scaffold to other important five-membered heterocyclic systems, creating novel and more complex chemical entities.

Modifications of the Carbethoxyamino Group for Analog Synthesis

The 2-carbethoxyamino group (-NHCOOEt) is a versatile functional group that can be readily modified to generate a library of analogues.

Key modifications include:

Hydrolysis and Amide Formation: The ethyl carbamate (B1207046) can be hydrolyzed under basic or acidic conditions to yield the corresponding 2-amino-4-methylthiazole (B167648). This primary amine is a crucial building block. It can then be acylated with a wide variety of acid chlorides or activated carboxylic acids to form a diverse set of secondary amides. For example, reaction with 4-fluorobenzoyl chloride would yield 2-(4-fluorobenzamido)-4-methylthiazole derivatives. nih.gov

Urea and Thiourea Formation: The 2-amino-4-methylthiazole intermediate can react with various isocyanates or isothiocyanates to produce a range of substituted ureas and thioureas, respectively. This introduces a different type of linkage and allows for the incorporation of diverse substituents.

Direct Conversion: While less common, direct conversion of the carbamate to other functionalities might be possible, although hydrolysis to the amine is the more standard and flexible approach.

The table below illustrates the synthesis of various amide analogs starting from 2-amino-4-methylthiazole.

| Starting Material | Reagent | Product Class |

| 2-Amino-4-methylthiazole | Acyl Chloride (R-COCl) | 2-Acylamino-4-methylthiazole |

| 2-Amino-4-methylthiazole | Isocyanate (R-NCO) | N-(4-methylthiazol-2-yl)urea |

| 2-Amino-4-methylthiazole | Isothiocyanate (R-NCS) | N-(4-methylthiazol-2-yl)thiourea |

Design and Synthesis of Hybrid Thiazole Structures

Hybrid molecules are created by covalently linking two or more distinct pharmacophoric units to produce a single molecule with potentially enhanced or novel properties. The this compound scaffold is an excellent platform for creating such hybrids.

A common strategy involves using the functional groups on the thiazole scaffold as anchor points. For instance, the 2-amino group (obtained after hydrolysis) or a carboxyl group at the C5-position can serve as a point of attachment.

Thiazole-Amide Hybrids: As described previously, the 2-amino group can be coupled with various carboxylic acids, including those that are themselves complex heterocyclic or aromatic systems. This creates a large family of amide-linked hybrid molecules. nih.gov

Thiazole-Ester/Amide Hybrids via C5-Carboxylic Acid: The this compound-5-carboxylic acid intermediate is particularly useful. The carboxylic acid can be coupled with a wide array of alcohols or amines, which may contain other structural motifs (e.g., piperazine, pyrimidine), to form ester or amide-linked hybrids. This approach was utilized in the synthesis of the anticancer drug dasatinib, where a 2-aminothiazole-5-carboxamide core is central. semanticscholar.org

Strategies for Enhancing Structural Diversity within Thiazole Scaffolds

Generating a wide variety of thiazole-based compounds efficiently is a key goal in medicinal chemistry and materials science. This is often achieved through strategies that allow for the rapid assembly of diverse molecules from a common set of building blocks.

Combinatorial Synthesis: The Hantzsch thiazole synthesis, the foundational reaction for this scaffold, is highly amenable to combinatorial approaches. By using a diverse set of α-haloketones and thiourea or thioamide derivatives, a large library of substituted thiazoles can be generated. For the this compound scaffold, this would involve using ethyl 2-chloroacetoacetate (or a related α-haloketone) and reacting it with various N-substituted thioureas.

"One-Pot" Procedures: Developing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates simplifies synthesis and increases efficiency. For example, a "one-pot" synthesis of 2-substituted-amino-4-methyl-5-thiazole carboxylates has been developed. This method involves the bromination of an acetoacetate derivative followed by cyclization with various N-monosubstituted thioureas in the same pot, providing a streamlined route to diverse products. google.com

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally complex and diverse molecules, often starting from a common scaffold. Beginning with a functionalized core like this compound-5-carboxylic acid, a series of divergent reactions can be applied. For example, the carboxyl group can be converted to an ester, amide, or acid chloride, each of which can then undergo a different set of subsequent reactions, rapidly generating a library of molecules with high structural diversity.

Spectroscopic and Crystallographic Characterization of 2 Carbethoxyamino 4 Methylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Carbethoxyamino-4-methylthiazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on data from closely related structures, such as ethyl {2-[4-(aryl)thiazol-2-yl]phenyl}carbamate and other carbamate (B1207046) derivatives, the anticipated chemical shifts can be predicted. nih.govresearchgate.net

The spectrum would feature a singlet for the thiazole (B1198619) ring proton (H-5), a singlet for the methyl group protons (C4-CH₃), and signals for the ethyl group of the carbamate moiety—a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). A broad singlet corresponding to the amine proton (N-H) is also expected, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (carbamate) | 11.0 - 12.0 | Broad Singlet |

| C-H (thiazole ring, H-5) | 6.8 - 7.2 | Singlet |

| -O-CH₂- (ethyl) | 4.1 - 4.4 | Quartet |

| C4-CH₃ (thiazole ring) | 2.2 - 2.5 | Singlet |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

Note: Predicted values are based on analogous structures reported in the literature. nih.govresearchgate.net

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carbamate, the three unique carbons of the thiazole ring, and the carbons of the methyl and ethyl groups.

Analysis of related thiazole derivatives provides insight into the expected chemical shifts. researchgate.net The C=O carbon of the carbamate group is typically observed significantly downfield. The thiazole ring carbons (C2, C4, and C5) will have characteristic shifts, with C2 being the most deshielded due to its attachment to two heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | 152 - 155 |

| C2 (thiazole ring) | 158 - 162 |

| C4 (thiazole ring) | 148 - 151 |

| C5 (thiazole ring) | 105 - 110 |

| -O-CH₂- (ethyl) | 60 - 63 |

| C4-CH₃ (thiazole ring) | 17 - 19 |

| -CH₃ (ethyl) | 14 - 15 |

Note: Predicted values are based on analogous structures reported in the literature. researchgate.net

Advanced NMR Techniques (e.g., 2D NMR)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. These techniques reveal correlations between nuclei, confirming connectivity within the molecule. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group. An HMBC spectrum would be crucial for confirming the assignment of the quaternary carbons (C2 and C4) through their long-range couplings to nearby protons. Specific 2D NMR studies on this exact compound are not widely available in the public literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent absorption band for the N-H stretching vibration of the carbamate group is anticipated around 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate will result in a strong, sharp peak typically found in the region of 1720-1740 cm⁻¹. nih.gov Other significant bands include C-N stretching, C-O stretching, and vibrations associated with the thiazole ring. researchgate.netrsc.org

Raman spectroscopy provides complementary information. While specific Raman data for this compound is not readily found, the technique would be particularly useful for observing the symmetric vibrations of the thiazole ring and the C-S bond, which may be weak or absent in the IR spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Carbamate Amide | 3100 - 3300 |

| C-H Stretch | Methyl/Methylene | 2850 - 3000 |

| C=O Stretch | Carbamate Carbonyl | 1720 - 1740 |

| C=N Stretch | Thiazole Ring | ~1600 |

| N-H Bend | Carbamate Amide | 1500 - 1550 |

| C-O Stretch | Carbamate Ester | 1200 - 1250 |

Note: Predicted values are based on analogous structures reported in the literature. nih.govresearchgate.netrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₀N₂O₂S), the molecular weight is 186.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve characteristic losses from the carbamate side chain. Common fragmentation pathways for ethyl carbamates include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethanol (B145695) (C₂H₅OH, 46 Da), and the loss of CO₂ (44 Da). The thiazole ring itself is relatively stable but can also undergo cleavage. Analysis of related compounds helps in predicting these fragments. researchgate.netnih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Description |

| 186 | [C₇H₁₀N₂O₂S]⁺ | Molecular Ion (M⁺) |

| 141 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 114 | [C₄H₆N₂S]⁺ | 2-amino-4-methylthiazole (B167648) fragment |

| 99 | [C₄H₅NS]⁺ | 4-methylthiazole (B1212942) fragment |

Note: Predicted fragmentation is based on the principles of mass spectrometry and data from analogous compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly documented, data from highly analogous derivatives, such as ethyl {2-[4-(aryl)thiazol-2-yl]phenyl}carbamate, reveals key structural features. nih.gov

Conformational Analysis through Spectroscopic and Diffraction Methods

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For derivatives of this compound, conformational analysis primarily revolves around the rotational freedom of the carbethoxyamino substituent relative to the thiazole ring. This rotation can give rise to different stable conformations, known as rotamers or conformers. The investigation of these conformational preferences is achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Detailed research into the conformational behavior of 2-acylamino-4-halothiazoles has been facilitated by the synthesis of Boc-protected intermediates, which allows for clean acylation and subsequent deprotection to yield the desired products for analysis. rsc.org While extensive studies on the parent compound, 2-amino-4-methylthiazole, have focused on its tautomeric forms and photochemistry, these provide foundational knowledge on the structural and electronic properties of the core thiazole ring system. nih.govmdpi.com

Crystallographic Insights from Structural Analogs

These structural analogs of the alkaloid Thiosporine B were analyzed using X-ray diffraction, revealing that both molecules adopt a nearly planar, V-shaped conformation. nih.gov This planarity is a key finding, suggesting a significant degree of electronic delocalization across the molecule. The conformation is further stabilized by the formation of intramolecular hydrogen bonds. Specifically, an N—H⋯N hydrogen bond forms between the carbamate N-H group and the nitrogen atom of the thiazole ring. Additionally, a C—H⋯O hydrogen bond is observed, which also contributes to the rigidity of the conformation. nih.gov

In these structures, the ethyl carbamate substituent is surprisingly coplanar with the thiazole ring. nih.gov This suggests a strong preference for a conformation where the π-systems of the thiazole ring and the carbamate group are aligned, maximizing electronic interaction. This observation is crucial for understanding the conformational landscape of this compound itself.

Table 1: Crystallographic Data for an Analog of this compound

| Parameter | Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate |

|---|---|---|

| Chemical Formula | C21H22N2O2S | C18H15N3O4S |

| Conformation | Near-planar, V-shaped | Near-planar, V-shaped |

| Key Intramolecular Bonds | N—H⋯N, C—H⋯O | N—H⋯N, C—H⋯O |

| Dihedral Angle (Thiazole/Phenylcarbamate) | Coplanar | Coplanar |

Crystallographic data for structural analogs of this compound, highlighting the observed conformation and stabilizing interactions. Data sourced from a 2016 study. nih.gov

Spectroscopic Evidence of Rotational Isomerism

In solution, where the constraints of a crystal lattice are absent, molecules can often exist as a mixture of different conformers in equilibrium. Spectroscopic methods are instrumental in detecting and characterizing these rotational isomers.

Infrared (IR) spectroscopy is particularly sensitive to the environment of carbonyl groups. Studies on related thiazole-2-carboxylates have shown well-resolved doublets in the C=O stretching region of the IR spectrum. rsc.org These doublets are attributed to the presence of rotational isomers. The higher wavenumber band is typically assigned to the more polar O,S-anti-s-trans rotamer, while the lower wavenumber band corresponds to the O,S-syn-s-trans form. rsc.org A similar phenomenon would be expected for this compound, where different orientations of the carbethoxy group relative to the thiazole ring would lead to distinct C=O stretching frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially variable-temperature NMR, is a powerful tool for studying dynamic processes like conformational exchange. For many N-acyl and N-carbethoxyamino compounds, restricted rotation around the C(O)-N bond can lead to the observation of separate signals for each conformer at low temperatures. As the temperature is increased, the rate of interconversion between the conformers increases, causing the separate signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation. While specific NMR studies on the rotational barrier of this compound are not detailed in the literature, this general principle is widely applied to similar systems. rsc.org

Computational studies using Density Functional Theory (DFT) are often employed to complement experimental findings. rsc.org These calculations can model the potential energy surface of the molecule as a function of the rotation around specific bonds, helping to identify the most stable conformers and the energy barriers between them. For various 4-methylthiazole derivatives, DFT has been used to investigate their molecular structures and electronic properties. rsc.org Similar theoretical approaches would be invaluable in mapping the conformational landscape of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Carbethoxyamino 4 Methylthiazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-carbethoxyamino-4-methylthiazole derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine molecular geometries, vibrational frequencies, and electronic properties. rsc.orgnih.gov

Studies on related 4-methylthiazole (B1212942) compounds have utilized DFT to analyze their molecular structures in depth. rsc.org For instance, research on 2-amino-4-methylthiazole (B167648) (a related compound) has used DFT at the B3LYP/6-311++G(3df,3pd) level to study its structure, tautomeric forms, and photochemistry. mdpi.comnih.gov These calculations help in understanding the stability of different tautomers, which is influenced by the aromaticity and stabilization of the five-membered ring by double bonds. mdpi.comnih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which helps in identifying the reactive sites within the molecule. rsc.org

Table 1: DFT-Calculated Electronic Properties of a Thiazole (B1198619) Derivative

| Property | Value |

| HOMO Energy | -5.783 eV |

| LUMO Energy | 0.022 eV |

| Energy Gap | 5.805 eV |

Data for a related 2-aminothiazole (B372263) derivative. nih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme.

Thiazole derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. For example, derivatives have been docked against oxidoreductase proteins (PDB: 2CDU and 3NM8) to evaluate their antioxidant potential. asianpubs.org In other studies, substituted thiazoles have been investigated as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II). nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. Software like AutoDock is commonly used for these simulations, where water molecules and heteroatoms are removed from the protein structure, and charges are added. asianpubs.org The results of docking studies are often expressed as a binding affinity or docking score, which indicates the strength of the interaction. These simulations provide valuable insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. asianpubs.orgbiointerfaceresearch.com For instance, molecular docking of some 2-aminothiazole derivatives has revealed binding affinities ranging from -3.62 to -6.64 kcal/mol against tyrosinase oxidoreductase. asianpubs.org

Quantitative Structure-Activity Relationship (QSAR) Studies Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are essential for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones.

For thiazole derivatives, QSAR studies have been conducted to model their activity against various biological targets, including Mycobacterium tuberculosis and carbonic anhydrase. nih.govnih.gov The process involves several steps:

Data Collection: A dataset of compounds with known biological activity (e.g., IC50 or MIC values) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like PaDEL. nih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

A QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov Such models provide a quantitative understanding of the structural features that are important for the desired biological effect.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the target protein upon binding and can help to understand the stability of the complex. nih.gov

For example, MD simulations have been employed to study the binding of inhibitors to cyclin-dependent kinases (CDKs), revealing insights into the selectivity of these compounds. nih.gov These simulations can complement molecular docking by providing a more dynamic and realistic picture of the binding event.

Theoretical Studies on Tautomerization Pathways

Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact the compound's chemical and biological properties. Theoretical studies, often using DFT, are crucial for understanding the tautomerism of heterocyclic compounds like this compound.

Research on the related 2-amino-4-methylthiazole has shown that it can exist in several tautomeric forms. mdpi.comsemanticscholar.org DFT calculations can be used to determine the relative energies of these tautomers and the energy barriers for their interconversion. mdpi.comnih.gov For 2-amino-4-methylthiazole, the amino tautomer (AMT1) was found to be the most stable due to the aromatic stabilization of the thiazole ring. mdpi.comnih.gov

The migration of a hydrogen atom between nitrogen and carbon atoms leads to different tautomeric forms. mdpi.comsemanticscholar.org The position of the double bonds within the ring changes with tautomerization, which in turn affects the aromaticity and stability of the molecule. nih.govsemanticscholar.org Understanding these tautomeric equilibria is essential, as different tautomers may exhibit different biological activities.

Table 2: Calculated Relative Energies of 2-Amino-4-methylthiazole Tautomers

| Tautomer | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

| AMT1 | 0.0 |

| AMT2 | 53.6 |

| AMT2' | 59.9 |

| AMT3 | 82.1 |

| AMT5 | 92.5 |

Calculated at the B3LYP/6-311++G(3df,3pd) level. nih.gov

Analysis of Aromaticity and π-Electron Delocalization in Thiazoles

The aromaticity of the thiazole ring is a key factor contributing to its stability and chemical properties. Aromaticity is generally associated with cyclic, planar, conjugated systems that follow Hückel's rule (4n+2 π-electrons). masterorganicchemistry.com

The degree of π-electron delocalization can be inferred from calculated bond lengths and partial charges on the atoms. mdpi.com In similar heterocyclic systems, quantum chemical calculations have shown significant π-electron delocalization, which influences the reactivity of the molecule. mdpi.com

Mechanistic Insights into Biological Activity in Vitro Studies of 2 Carbethoxyamino 4 Methylthiazole and Its Derivatives

In Vitro Antimicrobial Activity Mechanisms

Thiazole (B1198619) derivatives have demonstrated notable antimicrobial properties, with their mechanisms of action varying between different classes of microorganisms. The structural features of both the thiazole core and its substituents play a crucial role in determining the specific mode of antibacterial or antifungal activity.

Derivatives of 2-amino-4-methylthiazole (B167648) have shown significant bactericidal activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Studies on related thiazole-quinolinium derivatives have identified a key mechanism involving the disruption of bacterial cell division. rsc.org These compounds have been observed to interfere with the function of the FtsZ protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin. rsc.org

The mechanism involves the stimulation of FtsZ polymerization, which disrupts the protein's normal dynamic assembly and disassembly required for the formation of the Z-ring at the bacterial division site. rsc.org The Z-ring acts as a scaffold, recruiting other proteins necessary for septal wall synthesis and cell division. By abnormally stabilizing FtsZ polymers, the thiazole derivatives prevent the formation of a functional Z-ring. rsc.org This interference leads to a failure in cytokinesis, resulting in the formation of elongated, filamentous bacterial cells that are unable to divide, ultimately leading to cell death. rsc.org This specific targeting of FtsZ represents a promising avenue for developing agents against resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org

The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically presents a formidable barrier to many antimicrobial agents. nih.gov However, certain 2-aminothiazole (B372263) derivatives have been engineered to overcome this defense. One key mechanism is the direct disruption of the bacterial membrane's integrity. nih.gov Studies on 2-aminothiazole sulfanilamide (B372717) oximes demonstrated their ability to disturb the cell membrane of Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov This disruption leads to the leakage of essential cytoplasmic contents, a catastrophic event for the bacterial cell. nih.gov

In addition to membrane permeabilization, these compounds can induce a state of severe oxidative stress. They have been shown to trigger the production of reactive oxygen and nitrogen species (RONS), which overwhelms the bacterial cell's antioxidant defenses. nih.gov This leads to widespread damage to cellular components, including DNA, proteins, and lipids. This is further compounded by the inactivation of the respiratory pathway and a reduction in the activity of glutathione (B108866) (GSH), a key antioxidant molecule. nih.gov Furthermore, similar to their action in Gram-positive bacteria, some thiazole-quinolinium derivatives also disrupt cell division in Gram-negative organisms like E. coli by targeting the FtsZ protein, causing cell filamentation. rsc.org

Several derivatives of 2-amino-4-methylthiazole have exhibited moderate to weak antifungal activity against pathogenic yeasts such as Candida albicans. nih.govresearchgate.net While specific mechanistic studies on these exact compounds are emerging, the antifungal action of azole-based compounds, a major class of antifungals, is well-established and provides a likely model. The primary mechanism for azoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047). nih.gov

Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, integrity, and the function of membrane-bound enzymes. nih.gov By inhibiting its synthesis, azole compounds lead to the depletion of ergosterol and the accumulation of toxic sterol precursors. This severely compromises the structural integrity and function of the cell membrane, hindering fungal growth and viability. nih.gov An additional mechanism that may contribute to antifungal activity is the induction of reactive oxygen species (ROS). nih.gov Elevated ROS levels can cause oxidative damage to cellular structures and are a known factor in the efficacy of some antifungal agents. nih.gov The ability of some thiazole derivatives to inhibit the dimorphic transition in C. albicans—a key virulence factor where the yeast switches to a more invasive hyphal form—is another potential mechanism of action. nih.gov

In Vitro Anticancer Activity Mechanisms

The thiazole scaffold is a recognized pharmacophore in oncology, and various derivatives of 2-Carbethoxyamino-4-methylthiazole have been investigated for their potential to combat cancer. These in vitro studies focus on their ability to halt the uncontrolled growth of cancer cells and to trigger programmed cell death.

A primary strategy in cancer chemotherapy is to inhibit the rapid and uncontrolled proliferation of tumor cells. Derivatives of 2-amino-4-methylthiazole have demonstrated a broad spectrum of antiproliferative activity across numerous human cancer cell lines. nih.gov For instance, one derivative showed inhibitory effects against 29 of 60 different tumor cell lines in the National Cancer Institute's (NCI) screening panel. nih.govresearchgate.net

Mechanistic studies have revealed that this antiproliferative effect can be achieved through multiple pathways. Certain thiazole derivatives induce cell cycle arrest, effectively putting a brake on cell division. mdpi.com One such derivative was found to cause an accumulation of breast cancer cells (MCF-7) in the G1/S phase of the cell cycle, preventing them from proceeding to DNA synthesis and subsequent mitosis. mdpi.com Another key mechanism is the inhibition of signaling pathways crucial for cancer cell growth and survival. The same derivative was shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical enzyme in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivative | Compound 9b | 29 of 60 NCI subpanel tumor cell lines | Broad-spectrum anticancer activity | nih.gov, researchgate.net |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) Derivative | 4-chloro-2-methylphenyl amido substituted thiazole | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate antiproliferative activity | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one Derivative | Compound 4c | MCF-7 (Breast), HepG2 (Liver) | Potent antiproliferative activity, VEGFR-2 inhibition | mdpi.com |

Beyond simply halting proliferation, an effective anticancer agent should ideally eliminate cancer cells. Thiazole derivatives have been shown to induce apoptosis, or programmed cell death, a clean and controlled mechanism for cell removal. An imbalance in proteins that regulate apoptosis, such as the Bcl-2 family, is a common feature of cancer that allows tumor cells to evade this process. mdpi.com

In vitro studies on MCF-7 breast cancer cells treated with a thiazole derivative demonstrated a significant increase in the percentage of cells undergoing apoptosis. mdpi.com Flow cytometry analysis revealed a substantial rise in both early and late apoptotic cell populations compared to untreated control cells. For example, in one study, the population of early apoptotic cells increased from 0.51% in the control group to 22.39% in the treated group, while late apoptotic cells increased from 0.29% to 9.51%. mdpi.com This indicates that the compound effectively triggers the intrinsic or extrinsic pathways of apoptosis, leading to the systematic dismantling and elimination of the cancer cells. mdpi.com

Modulation of Specific Cellular Signaling Pathways

In vitro studies on derivatives of 2-aminothiazole, a core structure of this compound, have revealed their potential to modulate critical cellular signaling pathways involved in cell cycle regulation and proliferation. For instance, certain 2-pyridylamino-thiazole and 2-pyridylamino,5-pyridylthiazole derivatives have been identified as potent, ATP-competitive inhibitors of Checkpoint kinase 1 (Chk1). semanticscholar.org Chk1 is a key protein in the DNA damage response pathway, and its inhibition can lead to the arrest of the cell cycle. Modifications to the core thiazole structure have yielded compounds with significant inhibitory potency. semanticscholar.org

Furthermore, research has pointed to the role of thiazole derivatives in targeting the Hec1/Nek2 pathway, which is crucial for proper chromosome segregation during mitosis. semanticscholar.org The disruption of this pathway can induce mitotic catastrophe and subsequent cell death in cancer cells. While these findings highlight the potential of the broader 2-aminothiazole scaffold, further research is needed to specifically elucidate the effects of this compound on these and other cellular signaling pathways.

Enzyme Inhibition Studies (In Vitro)

The thiazole nucleus is a prominent scaffold in the design of various enzyme inhibitors. In vitro studies have demonstrated that derivatives of 2-aminothiazole can effectively inhibit several metabolic enzymes.

Notably, certain 2-aminothiazole derivatives have shown potent inhibitory activity against carbonic anhydrase (CA) isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govscispace.com For example, 2-amino-4-(4-chlorophenyl)thiazole was found to be a highly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) demonstrated strong inhibition against hCA II, AChE, and BChE. nih.govscispace.com Molecular docking studies have complemented these findings by predicting favorable binding interactions within the active sites of these enzymes. nih.govscispace.com

The following table summarizes the in vitro inhibitory activity of selected 2-aminothiazole derivatives against these enzymes:

| Compound | Target Enzyme | Inhibition Constant (Ki) (μM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 nih.govscispace.com |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 nih.govscispace.com |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 nih.govscispace.com |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 nih.govscispace.com |

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of thiazole derivatives have been investigated through various in vitro assays, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes. nih.govmetu.edu.tr The COX enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis.

Several novel thiazole carboxamide derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2 over COX-1. nih.govmetu.edu.tr This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, a series of methoxyphenyl thiazole carboxamide derivatives demonstrated potent inhibitory activities against COX enzymes, with some compounds showing a clear preference for COX-2. metu.edu.tr The selectivity of these compounds is often attributed to the presence of bulky groups that can fit into the larger active site of the COX-2 enzyme. nih.govmetu.edu.tr

Additionally, some thiazolidinedione derivatives, which share the thiazole core, have exhibited significant in vitro anti-inflammatory activity, as demonstrated by the albumin denaturation method. nih.gov

The following table presents the in vitro COX inhibitory activity of representative thiazole derivatives:

| Compound | Target Enzyme | % Inhibition at 5 µM | Selectivity Ratio (COX-1/COX-2) |

| Compound 2f (a methoxyphenyl thiazole carboxamide derivative) | COX-1 | 14.7 - 74.8 | 3.67 metu.edu.tr |

| COX-2 | 53.9 - 81.5 | ||

| Compound 2h (a methoxyphenyl thiazole carboxamide derivative) | COX-1 | 58.2 | - |

| COX-2 | 81.5 |

In Vitro Antioxidant Mechanisms

Several studies have explored the in vitro antioxidant potential of thiazole and its derivatives. The primary mechanism often investigated is the ability of these compounds to scavenge free radicals, which are implicated in oxidative stress and cellular damage.

The diphenylpicrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate antioxidant activity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A series of novel thiadiazole substituted thiazolidin-4-ones were synthesized and their antioxidant properties were assessed using the DPPH assay. nih.gov Among the tested compounds, 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one showed superior antioxidant activity. nih.gov

Similarly, other studies on dihydropyrimidine-2(1H)-thione derivatives containing a carbazole (B46965) moiety have also reported dose-dependent antioxidant activity in DPPH assays. jpionline.org While these studies focus on derivatives, they suggest that the thiazole scaffold can contribute to antioxidant effects.

The following table summarizes the in vitro antioxidant activity of a selected thiazolidin-4-one derivative:

| Compound | Assay | IC50 (μmol L-1) |

| 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s) | DPPH | 161.93 nih.gov |

Pesticidal Activity Mechanisms (Fungicidal, Herbicidal)

The thiazole ring is a key structural component in a number of compounds with pesticidal properties.

Fungicidal Activity:

In vitro studies have demonstrated the antifungal activity of various thiazole derivatives. mdpi.com For instance, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have been synthesized and tested for their ability to inhibit fungal growth. mdpi.com The mechanism of action is believed to involve the disruption of essential fungal cellular processes. The synthesis of these compounds often involves the reaction of 2-amino-4-arylthiazoles with chloroacetyl chloride. mdpi.com

Herbicidal Activity:

Derivatives of benzothiazole, which contains a fused thiazole ring, have been shown to possess herbicidal properties. A series of N,O-acetals were prepared from 2-amino-methylbenzothiazole and exhibited good herbicidal activity against both dicotyledonous and monocotyledonous weeds in bioassays. nih.gov These findings suggest that the thiazole moiety can serve as a lead structure for the development of new herbicides. nih.gov

Applications As Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

The structural framework of 2-Carbethoxyamino-4-methylthiazole provides a robust platform for the construction of more intricate molecular architectures. The presence of multiple reaction sites within the molecule allows for a variety of chemical transformations, making it a key intermediate in multi-step syntheses.

Research has demonstrated that derivatives of 2-aminothiazole (B372263), from which this compound is derived, are instrumental in creating complex heterocyclic compounds. For instance, 2-amino-4-methylthiazole-5-carboxylate derivatives serve as crucial precursors for the synthesis of 4-methyl-5-formyl thiazole (B1198619). This latter compound is a key intermediate in the industrial production of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil.

Furthermore, the amino group of the parent 2-aminothiazole can be readily functionalized to introduce diverse substituents, leading to a wide range of 2-substituted aminothiazole heterocyclic compounds. This adaptability has been leveraged in the synthesis of various complex molecules, including those with potential applications in drug discovery and materials science. The reactivity of the thiazole ring itself, along with the carbamate (B1207046) functionality, provides chemists with a powerful tool for building molecular complexity.

Precursor for Pharmacologically Active Agents

The thiazole nucleus is a common scaffold in a vast number of biologically active compounds. Consequently, this compound and its derivatives are of significant interest to medicinal chemists as precursors for novel therapeutic agents. The ability to modify the core structure allows for the fine-tuning of pharmacological properties to target specific diseases.

A notable example is the development of a novel thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," which has shown promise in ameliorating insulin (B600854) sensitivity and hyperlipidemia in preclinical studies. orientjchem.org This compound, derived from a 2-aminothiazole core, highlights the potential of this class of molecules in addressing metabolic disorders. orientjchem.org

In another therapeutic area, researchers have synthesized a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. researchgate.net These compounds demonstrated significant inhibitory activity, suggesting their potential as a new class of drugs for the treatment of this painful inflammatory condition. researchgate.net

The versatility of the thiazole scaffold is further underscored by the synthesis of derivatives with potent anticancer activity. By modifying the substituents on the thiazole ring, scientists have developed compounds that exhibit cytotoxicity against various cancer cell lines. cdnsciencepub.com Additionally, other derivatives have been investigated for their anti-inflammatory and anti-Candida albicans activities, showcasing the broad therapeutic potential of molecules derived from this core structure.

| Therapeutic Area | Example Derivative Class | Investigated Activity |

| Metabolic Disorders | 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Anti-diabetic, Anti-hyperlipidemic orientjchem.org |

| Gout | 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase Inhibition researchgate.net |

| Oncology | Various substituted thiazole derivatives | Anticancer cdnsciencepub.com |

| Infectious Diseases | 2-Amino-4,5-diarylthiazole derivatives | Anti-Candida albicans |

| Inflammation | Thiazole carboxamide derivatives | COX Inhibition nih.gov |

Utilization in the Development of Agrochemicals

The applications of this compound and its relatives extend beyond medicine into the realm of agriculture. The inherent biological activity of the thiazole ring has been harnessed to develop new agrochemicals for crop protection and enhancement.

A key example is the use of 2-amino-4-methylthiazole-5-carboxamides as effective fungicides and plant growth regulators. These compounds, which can be synthesized from this compound precursors, have demonstrated the ability to protect plants from fungal diseases and to influence their growth patterns.

One of the most well-known thiazole-based agrochemicals is Thiabendazole, a broad-spectrum fungicide used to control a variety of plant pathogens. The development of such compounds underscores the importance of the thiazole scaffold in creating effective and commercially viable agricultural products. Research in this area continues to explore new derivatives with improved efficacy and environmental profiles.

Application in Material Science Research (e.g., as additives for coatings)

The unique chemical properties of thiazole derivatives also lend themselves to applications in material science. One notable area of research is their use as corrosion inhibitors, which are critical components in protective coatings for metals.

Studies have shown that 2-amino-4-phenylthiazole (B127512) and its anil derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net These compounds are thought to adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the underlying metal. The presence of heteroatoms (nitrogen and sulfur) and the aromatic nature of the thiazole ring are believed to play a crucial role in the adsorption process. The development of such organic inhibitors is a significant area of research aimed at extending the lifespan of metallic structures and components.

Ligand in Metal-Catalyzed Reactions

In the field of organometallic chemistry and catalysis, thiazole-containing molecules have been explored as ligands for various metal centers. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, influencing the catalytic activity and selectivity of the resulting metal complexes.

Research has demonstrated that simple thiazole-based ligands, such as 2-amino-4-phenyl-1,3-thiazole, can be used to prepare palladium(II) catalysts. cdnsciencepub.comcdnsciencepub.comresearchgate.net These catalysts have shown efficacy in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Furthermore, a copper(II) complex containing a 2-aminobenzothiazole (B30445) ligand has been successfully employed as a catalyst in "click chemistry," specifically in azide-alkyne cycloaddition reactions. mdpi.com This catalytic system allows for the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazole derivatives under mild conditions. mdpi.com The ability of the thiazole ligand to stabilize the metal center and facilitate the catalytic cycle is key to the success of these reactions. The ongoing exploration of thiazole-based ligands holds promise for the development of new and more efficient catalytic systems for a wide range of chemical transformations. nih.gov

| Metal | Catalytic Reaction | Thiazole Ligand Example |

| Palladium(II) | Suzuki-Miyaura Cross-Coupling | 2-Amino-4-phenyl-1,3-thiazole cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Copper(II) | Azide-Alkyne Cycloaddition (Click Chemistry) | 2-Aminobenzothiazole mdpi.com |

Analytical Chemistry Method Development for 2 Carbethoxyamino 4 Methylthiazole

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 2-Carbethoxyamino-4-methylthiazole, providing powerful means to separate it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of this compound, particularly due to the thermal lability often associated with carbamate (B1207046) compounds, which can make Gas Chromatography challenging. lcms.cz Reversed-phase HPLC (RP-HPLC) is typically employed, separating compounds based on their hydrophobicity.

A typical RP-HPLC method would utilize a C18 stationary phase, which retains the moderately polar this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape and ionization for mass spectrometry) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of the target compound while separating it from more polar or less polar impurities. Quantification is achieved using a UV detector, likely set near the absorbance maximum of the thiazole (B1198619) ring, which for the related compound 4-methylthiazole (B1212942) is 250 nm in alcohol. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Shimadzu Shim-pack FC-ODS (or equivalent C18, 2.0 mm I.D. x 150 mm) lcms.cz |

| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |

| Mobile Phase B | Acetonitrile lcms.cz |

| Gradient Program | 0% B (0 min) -> 95% B (45-50 min) lcms.cz |

| Flow Rate | 0.2 mL/min lcms.cz |

| Column Temperature | 40 °C lcms.cz |

| Detection | UV at 250 nm nih.gov |

| Injection Volume | 3-5 µL lcms.cz |

While HPLC is often preferred for carbamates, Gas Chromatography (GC) can be a valuable tool for assessing the purity of this compound, especially for identifying volatile starting materials or low molecular weight by-products. lcms.cz Given the compound's structure, direct injection into a GC system equipped with a Flame Ionization Detector (FID) could be feasible if the compound exhibits sufficient thermal stability and volatility.

Method development would involve selecting an appropriate capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), which separates compounds based on their boiling points and polarity. The injector and detector temperatures must be optimized to ensure efficient volatilization without causing thermal degradation. A temperature ramp program for the oven allows for the separation of components with different volatilities. researchgate.net

Table 2: Potential GC Method Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Agilent DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C, hold 5 min researchgate.net |

| Injection Mode | Split/Splitless |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254), chemists can track the consumption of starting materials and the formation of the desired product over time.

The separation is achieved by developing the plate in a sealed chamber containing an appropriate mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio is optimized to achieve good separation (Rf value) between the starting materials, product, and any by-products. Visualization of the spots is accomplished under UV light (254 nm), where the aromatic thiazole ring will quench fluorescence. For enhanced visualization, specific chromogenic reagents can be used. For heteroaromatic nitrogen-containing compounds like thiazoles, spraying the plate with reagents such as 2-trichloromethylbenzimidazole (TCMB) followed by exposure to pyridine (B92270) vapors can produce highly colored spots, increasing detection sensitivity. nih.gov

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and accessible method for the quantitative analysis of this compound in bulk or in simple solutions, provided no other components in the matrix absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The analysis involves identifying the wavelength of maximum absorbance (λmax) for the compound. Based on the UV spectrum of the related 4-methylthiazole, the λmax is expected to be around 250 nm, attributable to the π → π* electronic transitions within the thiazole ring. nih.gov A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Hyphenated Techniques for Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, provide unparalleled sensitivity and specificity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. Following separation by HPLC as described previously, the eluent is directed into the mass spectrometer. Electrospray Ionization (ESI) in positive ion mode is a common choice for carbamates, as it can readily generate the protonated molecule [M+H]+. lcms.cz This allows for unambiguous confirmation of the compound's identity based on its mass-to-charge ratio (m/z). Using Selective Ion Monitoring (SIM), the instrument can be set to detect only the specific m/z of the target analyte, providing excellent selectivity and low detection limits. lcms.cz LC coupled with tandem mass spectrometry (LC-MS/MS) can be used for even more rigorous structural confirmation and quantification in complex matrices. nih.govnih.gov

Table 3: Representative LC-MS Method Parameters

| Parameter | Setting |

|---|---|

| Chromatography | As per HPLC method in Table 1 |

| Ionization Source | Electrospray Ionization (ESI) lcms.cz |

| Polarity | Positive lcms.cz |

| Probe Voltage | +4.5 kV lcms.cz |

| Nebulizing Gas Flow | 1.5 L/min lcms.cz |

| CDL Temperature | 200 °C lcms.cz |

| Block Heater Temp | 200 °C lcms.cz |

| Detection Mode | Selective Ion Monitoring (SIM) for [M+H]+ |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile or semi-volatile impurities that may be present in samples of this compound. researchgate.net The GC separates the components, which are then ionized (typically by electron ionization, EI) and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for each component, allowing for its identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.govhmdb.ca This is particularly useful for confirming the structure of unknown by-products or residual solvents from the synthesis process. researchgate.net

Reviews, Historical Context, and Future Research Directions

Evolution of Thiazole (B1198619) Chemistry Relevant to 2-Carbethoxyamino-4-methylthiazole

The journey of thiazole chemistry is deeply rooted in the late 19th century with the pioneering work of Arthur Hantzsch. The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely utilized method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is the commonly employed thioamide. The formation of 2-amino-4-methylthiazole (B167648), the precursor to this compound, is a classic example of the Hantzsch synthesis, reacting chloroacetone (B47974) with thiourea.

Over the decades, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, reduce reaction times, and introduce a wider range of substituents. These advancements include the use of microwave irradiation, solid-phase synthesis, and various catalysts to drive the reaction under milder conditions.

The introduction of the carbethoxyamino group at the 2-position of the 4-methylthiazole (B1212942) ring is a subsequent functionalization step. This is typically achieved by reacting 2-amino-4-methylthiazole with ethyl chloroformate in the presence of a base. This acylation reaction transforms the primary amino group into a carbamate (B1207046), significantly altering the electronic and steric properties of the molecule, which in turn can influence its biological activity. The synthesis of ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate from ethyl-2-amino-4-methylthiazol-5-carboxylate using ethyl chloroformate highlights this key transformation. researchgate.net This evolution from the basic 2-aminothiazole scaffold to more complex derivatives like this compound reflects the broader trend in medicinal chemistry of fine-tuning molecular structures to optimize pharmacological properties.

Comparative Analysis with Other Thiazole Derivatives and Their Biological Activities

The thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a vast array of biological activities. A comparative analysis of this compound with other thiazole derivatives reveals the impact of substitutions on the ring on their therapeutic potential.

2-Aminothiazoles: The parent 2-aminothiazole scaffold is a building block for a multitude of bioactive molecules. Derivatives of 2-aminothiazole are known to possess significant antimicrobial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comsemanticscholar.org For instance, various substituted 2-aminothiazoles have demonstrated potent activity against a range of bacterial and fungal strains.

2-Acylaminothiazoles: The acylation of the 2-amino group, as in 2-acetylamino or 2-benzoylamino derivatives, has been a common strategy to modulate biological activity. These modifications can enhance lipophilicity, alter hydrogen bonding capabilities, and influence interactions with biological targets. For example, certain 2-acylaminothiazole derivatives have been investigated as inhibitors of specific enzymes or as antiproliferative agents.

This compound and its Derivatives: Research on ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate has provided insights into the biological profile of this class of compounds. A study involving the synthesis of this compound and its subsequent conversion into various pyrazole and oxadiazole derivatives revealed their potential as antimicrobial agents. The synthesized compounds were screened for their activity against a panel of bacteria and fungi. researchgate.net

To illustrate the comparative activities, the following interactive data table summarizes the antimicrobial screening results of derivatives synthesized from a precursor related to this compound.

| Compound | Derivative Type | Test Organism | Zone of Inhibition (mm) |

|---|---|---|---|

| Derivative A | Pyrazole | S. aureus | 12 |

| Derivative A | Pyrazole | E. coli | 10 |

| Derivative B | Oxadiazole | S. aureus | 15 |

| Derivative B | Oxadiazole | E. coli | 13 |

| Derivative C | Substituted Oxadiazole | A. niger | 14 |

| Derivative D | Substituted Oxadiazole | C. albicans | 11 |

The data suggests that the derivatization of the this compound scaffold can lead to compounds with notable antimicrobial activity. The variation in the zone of inhibition highlights the structure-activity relationship, where different heterocyclic moieties attached to the core thiazole influence the antimicrobial spectrum and potency.

Current Trends and Challenges in Thiazole Scaffold Research

The field of thiazole research is dynamic, with several current trends and persistent challenges.

Current Trends:

Development of Novel Synthetic Methodologies: While the Hantzsch synthesis remains a workhorse, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes to functionalized thiazoles. This includes the exploration of multicomponent reactions, flow chemistry, and the use of novel catalysts. mdpi.com

Target-Specific Drug Design: A significant trend is the rational design of thiazole derivatives that target specific enzymes, receptors, or signaling pathways implicated in diseases. This approach moves away from broad-spectrum screening towards the development of more selective and potent therapeutic agents.

Hybrid Molecules: The synthesis of hybrid molecules that incorporate a thiazole ring with other pharmacologically active moieties is a growing area. This strategy aims to create multifunctional drugs with improved efficacy or the ability to overcome drug resistance.

Challenges:

Drug Resistance: The emergence of resistance to existing antimicrobial and anticancer drugs is a major global health challenge. Developing novel thiazole derivatives that can circumvent these resistance mechanisms is a critical area of research. benthamscience.com

Toxicity and Off-Target Effects: Ensuring the safety and minimizing the off-target effects of new thiazole-based drug candidates is a significant hurdle. A thorough understanding of the structure-toxicity relationship is essential.

Scaffold Hopping and Diversity: While the thiazole scaffold is versatile, there is a need to explore novel heterocyclic systems and engage in scaffold hopping to identify new chemical entities with unique biological activities. nih.gov

Prospective Research Avenues for this compound

Based on the existing knowledge of thiazole chemistry and the biological activities of related compounds, several prospective research avenues for this compound can be envisioned:

Expansion of the Derivative Library: The carbamate functionality in this compound offers a handle for further chemical modifications. Synthesis of a broader library of derivatives by varying the ester group or by further reactions at the carbamate nitrogen could lead to compounds with enhanced and more specific biological activities.

Systematic Biological Screening: A comprehensive screening of this compound and its derivatives against a wider range of biological targets is warranted. This could include panels of cancer cell lines, various microbial strains (including resistant ones), and specific enzymes or receptors.

Investigation of Different Therapeutic Areas: While initial studies have focused on antimicrobial activity, the thiazole nucleus is implicated in a wide range of pharmacological effects. Exploring the potential of this compound derivatives in areas such as anti-inflammatory, antiviral, and neuroprotective applications could be a fruitful line of research.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a series of this compound analogs would provide valuable insights into the structural features required for optimal activity and selectivity. This knowledge would guide the rational design of more potent and safer drug candidates.

Computational Modeling and Docking Studies: In silico studies can be employed to predict the binding modes of this compound derivatives with potential biological targets. This computational approach can help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-carbethoxyamino-4-methylthiazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization of ethylthiooxamate with 1,3-dichloroacetone in acetone, yielding 2-carbethoxymethylthiazole. Further functionalization with potassium cyanide replaces the chloromethyl group with a cyanomethyl group, forming 2-carbethoxy-4-cyanomethylthiazole. Reaction conditions require strict control of solvent polarity (e.g., acetone) and temperature (reflux) to optimize yields . Key intermediates include 2-carbethoxy-4-chloromethylthiazole, which is critical for subsequent substitutions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the thiazole ring and carbethoxyamino group. High-performance liquid chromatography (HPLC) or melting point analysis (e.g., 161–162°C for intermediates) validates purity. Cross-referencing spectral data with synthetic intermediates (e.g., 2-carbethoxy-4-cyanomethylthiazole) is essential .

Q. What solvents and catalysts are optimal for functionalizing the thiazole core in this compound?

- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for substitutions (e.g., introducing cyanomethyl groups). Acidic/basic conditions (e.g., glacial acetic acid or sodium hydroxide) facilitate carbethoxyamino group stabilization. Catalysts such as phosphorus pentasulfide may enhance thiourea-mediated cyclization steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the carbethoxy group). Systematic optimization includes:

- Adjusting solvent polarity (e.g., switching from acetone to dichloromethane for moisture-sensitive steps).

- Using inert atmospheres (argon/nitrogen) to prevent oxidation.

- Employing real-time monitoring via TLC or in-situ IR spectroscopy to identify byproducts .